Compound Description: N-(2,1,3-benzothiadiazoI-4-yl)anthranilic acid (compound V in the study) is an intermediate compound used in the synthesis of various [, , ]thiadiazolo[3,4-c]acridine derivatives, which were evaluated for their platelet aggregation inhibitory effects []. It is prepared by the condensation of 4-amino-2,1,3-benzothiadiazole with diphenyliodonium-2-earboxylate.
Relevance: While not directly analogous to {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, N-(2,1,3-benzothiadiazoI-4-yl)anthranilic acid highlights the use of substituted aromatic amines as precursors for the synthesis of bioactive heterocyclic compounds. This compound demonstrates the synthesis strategy of constructing complex heterocycles through sequential reactions, which could be applied to the synthesis of {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone or its derivatives.
6-chloro[1,2,5]thiadiazolo[3,4-c]acridine
Compound Description: 6-chloro[1,2,5]thiadiazolo[3,4-c]acridine (compound VI in the study) serves as an intermediate in the synthesis of 6-[ [3-(dimethylamino)-propyl]thio] [, , ]thiadiazolo[3,4-c]acridine (compound VII), a compound evaluated for its ability to inhibit platelet aggregation []. It is synthesized by cyclizing N-(2,1,3-benzothiadiazoI-4-yl)anthranilic acid using phosphorus oxychloride.
Relevance: Though structurally distinct from {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, 6-chloro[1,2,5]thiadiazolo[3,4-c]acridine illustrates the potential of halogenated heterocyclic compounds to act as intermediates for the synthesis of more complex molecules with specific biological activities. The presence of a chloro substituent in both this compound and {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone suggests a possible common point for further derivatization and exploration of structure-activity relationships.
Compound Description: 6-[ [3-(dimethylamino)propyl]thio] [, , ]thiadiazolo[3,4-c]acridine (compound VII in the study) is a thiadiazoloacridine derivative synthesized and evaluated for its inhibitory effect on platelet aggregation []. It is prepared from 6-chloro[1,2,5]thiadiazolo[3,4-c]acridine by reacting it with 3-(dimethylamino)-1-propanethiol hydrochloride in phenol.
Relevance: The incorporation of a dimethylamino-propylthio side chain in this compound, aimed at modulating platelet aggregation, emphasizes the importance of side chain modifications in influencing biological activity. This concept is relevant to {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, as exploring variations in the phenylethyl and morpholinyl substituents could potentially lead to derivatives with altered biological profiles.
Compound Description: 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin- 2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (compound 40 in the study) is a potent and selective 5-HT1A receptor agonist. It demonstrated high affinity and selectivity for 5-HT1A receptors compared to dopamine D2 and adrenergic α1 receptors. It also exhibited robust agonist activity both in vitro and in vivo. Notably, it showed significant antidepressant potential in the forced swimming test in rats, exceeding the efficacy of the clinically used antidepressant imipramine [].
Relevance: This compound shares structural similarities with {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, particularly the presence of a halogenated aromatic ring (chlorofluorophenyl in compound 40 and chloroquinoline in the target compound) connected to a piperidine or morpholine moiety via a carbonyl group. Both compounds are designed to interact with specific receptors, highlighting the potential for designing molecules with tailored pharmacological profiles by modifying core structures and substituents.
Compound Description: N-(4-(4/-methoxybenzylideneamino) phenyl) acetamide (compounds 3a-j in the study) are Schiff base derivatives synthesized by condensing 4-aminoacetanilide with various aromatic aldehydes. These compounds serve as intermediates in the synthesis of novel oxa-azetidin-1-yl quinoline 3-carbaldehyde derivatives, which were evaluated for their antimicrobial activity [].
Relevance: N-(4-(4/-methoxybenzylideneamino) phenyl) acetamide exemplifies the importance of Schiff base chemistry in constructing biologically active compounds. It showcases the utility of incorporating a Schiff base moiety into a molecule to impart specific properties, such as antimicrobial activity. This concept is relevant to {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, as modifications of the 1-phenylethyl amino group could potentially introduce Schiff base functionalities, leading to derivatives with altered biological profiles.
Compound Description: 2-chloro-6-(2/-(4/-methoxyphenyl) 4- oxaazetidin-1-yl) quinoline-3carbaldehyde (compounds 5a-j in the study) are oxa-azetidin-1-yl quinoline 3-carbaldehyde derivatives synthesized from N-(4-(4/-methoxybenzylideneamino) phenyl) acetamide by reacting them with acetyl chloride and triethylamine in DMF. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains [].
Relevance: The incorporation of an oxa-azetidinyl moiety in these compounds highlights the potential for incorporating heterocyclic rings into the structure of {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone. This approach could lead to the development of new derivatives with potentially enhanced antimicrobial activity.
Compound Description: A series of 1-{4-Chloro-6-[3-(6-methoxy benzothiazol-2-ylazo)-2,6-dimethyl-quinolin-4-yloxy][1,3,5] triazin-2-yl}-(substituted phenyl)-urea derivatives (compounds 3a-h in the study) were synthesized and characterized for their potential antimicrobial activity []. These compounds were constructed by reacting substituted phenylureas with [4-(4,6-Dichloro-[1,3,5]triazin-2-yloxy)-2,6-dimethyl-quinolin-3-yl]-(6methoxy-benzothiazol-2-yl)-diazene (compound 2).
Relevance: These substituted phenylurea derivatives, despite being structurally distinct from {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, highlight the use of quinoline and triazine moieties in the development of molecules with antimicrobial properties. The exploration of various substituents on the phenylurea ring in this series provides a valuable framework for understanding how structural modifications can influence antimicrobial activity, a principle that could be applied to the design of {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone analogs.
Compound Description: 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one serves as a parent compound for a series of dibenzothiophene derivatives designed as DNA-dependent protein kinase (DNA-PK) inhibitors []. This parent compound exhibited significant inhibitory activity against DNA-PK, leading to the development of various derivatives with different substituents on the dibenzothiophene ring.
Relevance: This compound shares structural features with {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, notably the presence of a morpholinyl group attached to a carbonyl group. While the core structures differ, the shared morpholine moiety suggests the possibility of exploring similar side chain modifications in {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone to modulate its biological activity, potentially even exploring DNA-PK inhibition.
Compound Description: 4- {4 - [(5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl - morpholin-3-one (compound 6 in the study) is a key intermediate in the synthesis of Rivaroxaban, an anticoagulant drug []. It is obtained by the acid hydrolysis of a formyl benzyl ester intermediate (compound 5) prepared through a base-catalyzed reaction involving S-1-amino-3-chloro-2-propanol and 4-(3-oxo-morpholin-one-yl) aniline.
Relevance: Although structurally distinct from {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, 4- {4 - [(5S) -5- (aminomethyl) -2-oxo-1,3-oxazolidin-3-yl] phenyl - morpholin-3-one represents an interesting example of the use of a morpholine ring in a biologically active molecule. This shared structural feature highlights the versatility of morpholine as a building block in drug design and suggests the potential for investigating its impact on the biological activity of {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone.
Compound Description: 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile (compound 5n in the study) is a potent antimycobacterial agent. This compound demonstrated potent inhibitory activity against Mycobacterium tuberculosis H37Rv strain, showing comparable potency to ethambutol in completely inhibiting the bacteria at a minimum inhibitory concentration (MIC) of 3.12 µg/mL [].
Relevance: This compound shares structural features with {6-chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone, including the presence of a quinoline ring system connected to a triazine moiety. While the substituents and specific linkages differ, the shared quinoline-triazine core emphasizes the potential for developing compounds with antimicrobial activity based on this structural motif.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.